molecular formula C18H16N2O6 B2949031 2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid CAS No. 403668-52-0

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid

Cat. No.: B2949031
CAS No.: 403668-52-0
M. Wt: 356.334
InChI Key: KLRJSIVPZCZZFV-UHFFFAOYSA-N
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Description

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid is a complex organic compound that features a morpholine ring, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable aromatic precursor, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step often involves the coupling of the nitrophenyl intermediate with benzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted morpholine derivatives can be obtained.

Scientific Research Applications

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-ylethanesulfonic acid: Another morpholine-containing compound with different functional groups.

    3,5-Dinitrobenzoic acid: Contains nitro groups but lacks the morpholine ring.

    N-Phenylmorpholine-4-carboximidothioic acid: Features a morpholine ring but different substituents.

Uniqueness

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the nitro group allows for diverse chemical transformations and applications.

Properties

IUPAC Name

2-(4-morpholin-4-yl-3-nitrobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-17(13-3-1-2-4-14(13)18(22)23)12-5-6-15(16(11-12)20(24)25)19-7-9-26-10-8-19/h1-6,11H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRJSIVPZCZZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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